Product packaging for O-Benzyl Ternidazole-d6(Cat. No.:)

O-Benzyl Ternidazole-d6

Cat. No.: B12411548
M. Wt: 281.34 g/mol
InChI Key: DNEZZEPJVAXHQO-QNCBENPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Benzyl Ternidazole-d6 is a high-quality, deuterated analytical standard intended exclusively for research applications. This compound is primarily used as an internal standard for High-Performance Liquid Chromatography (HPLC) analysis, aiding in the accurate quantification and method development during drug research and development . The deuterium-labeled structure of this molecule provides essential utility in mass spectrometry-based assays, improving the reliability of analytical data. As a certified reference material, it is a critical tool for scientists working in metabolomics, pharmaceutical development, and analytical chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the material safety data sheet (MSDS) for complete handling and hazard information prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O3 B12411548 O-Benzyl Ternidazole-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O3

Molecular Weight

281.34 g/mol

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole

InChI

InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2

InChI Key

DNEZZEPJVAXHQO-QNCBENPESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2

Canonical SMILES

CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Strategic Chemical Synthesis and Isotopic Labeling of O Benzyl Ternidazole D6

Design and Execution of Deuteration Strategies for Ternidazole (B86660) Analogs

The introduction of deuterium (B1214612) into a target molecule can be achieved by synthesizing the molecule from deuterated starting materials or by exchanging protons for deuterons on the final molecule or a late-stage intermediate. The design of the deuteration strategy for O-Benzyl Ternidazole-d6 depends on the desired location of the deuterium atoms, which could be on the benzyl (B1604629) group, the propyl linker, or the methyl group of the nitroimidazole ring.

The most direct approach to synthesizing this compound involves the use of deuterated building blocks. This method offers high control over the location and number of deuterium atoms incorporated. Depending on the synthetic route, several deuterated precursors could be employed.

Deuterated Ternidazole: The ternidazole core structure can be deuterated prior to the O-benzylation step. For instance, the methyl group on the imidazole (B134444) ring is a potential site for deuteration. Analogy can be drawn from the synthesis of deuterated metronidazole, a structurally similar compound, which has been achieved using deuterium oxide (D₂O) under acidic conditions. uobaghdad.edu.iq

Deuterated Benzylating Agents: If the deuterium labels are desired on the benzyl group, a deuterated benzyl halide, such as benzyl-d5 bromide or benzyl-d7 bromide, would be the precursor of choice. These reagents are often commercially available or can be synthesized via established methods.

Deuterated Propyl Chain: To introduce deuterium on the three-carbon linker, a synthesis starting from a deuterated propanol derivative, such as 1,1,2,2,3,3-hexadeuterio-propan-1-ol, would be necessary. This precursor would then be functionalized to be coupled with the 2-methyl-5-nitroimidazole core.

Several methods are available for the specific incorporation of deuterium into organic molecules. The choice of pathway is dictated by the target site for deuteration and the chemical stability of the substrate.

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. HIE reactions can be catalyzed by acids, bases, or transition metals. researchgate.net For example, acid-catalyzed exchange using a strong deuterium acid like D₂SO₄ or refluxing in D₂O with a catalyst can deuterate specific positions. uobaghdad.edu.iq Metal-catalyzed HIE, using catalysts based on iridium, rhodium, or ruthenium, offers high selectivity for C-H activation and subsequent deuteration at specific sites that are otherwise unreactive. researchgate.net

Synthesis from Deuterated Reagents: This is often the more controlled method for achieving high levels of isotopic enrichment at specific sites. It involves using reagents that deliver deuterium atoms during the reaction. A key example is reductive deuteration, where a carbonyl group is reduced using a deuterium source. For instance, the synthesis of α,α-dideuterio benzyl alcohols can be accomplished by the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O as the deuterium source. organic-chemistry.org

Deuteration MethodReagents/CatalystsConditionsApplicability for Ternidazole Analogs
Acid-Catalyzed HIE D₂O, Benzoic AcidReflux at elevated temperature (e.g., 120 °C)Deuteration of the imidazole ring or methyl group. uobaghdad.edu.iq
Metal-Catalyzed HIE [IrCl(COD)(IMes)], NaOMeMethanol-d₄ solventSelective deuteration of heterocyclic C-H bonds. researchgate.net
Reductive Deuteration SmI₂, Et₃N, D₂OTetrahydrofuran (THF) solventSynthesis of deuterated alcohol precursors. organic-chemistry.org
Use of Labeled Precursors e.g., Benzyl-d7 BromideStandard reaction conditionsIncorporation of a fully deuterated moiety.

Synthetic Methodologies for O-Benzylation and Related Functionalization

The O-benzylation of the primary alcohol group on the ternidazole side chain is a crucial step in the synthesis of the target molecule. This reaction forms an ether linkage and is typically achieved via a nucleophilic substitution reaction.

The most common method for this transformation is the Williamson ether synthesis . This involves the deprotonation of the alcohol on ternidazole using a strong base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide).

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Common bases used for deprotonation include sodium hydride (NaH), which offers the advantage of an irreversible reaction as hydrogen gas evolves. mdpi.com

Catalysis: In some cases, a catalyst such as potassium iodide (KI) is added to increase the reaction rate by in-situ formation of the more reactive benzyl iodide. mdpi.com Alternative methodologies for O-benzylation have been developed to improve selectivity and yield for complex substrates. For example, a ternary system of ZnO, ZnCl₂, and an amine base like N,N-diisopropylethylamine (DIEA) has been reported for the selective O-benzylation of certain heterocyclic systems. mdpi.com Another approach involves using silver salts like silver oxide (Ag₂O) to promote the reaction. mdpi.com

Purification Techniques for Isotopic Purity and Chemical Integrity

Achieving high isotopic and chemical purity is a significant challenge in the synthesis of deuterated compounds. Due to the minimal differences in physical properties between a deuterated molecule and its non-deuterated or partially deuterated counterparts, their separation requires specialized techniques. researchgate.net

Chromatography is the cornerstone of purification in organic synthesis. While standard column chromatography on silica gel can remove chemical impurities, it is generally ineffective at separating isotopologues. morressier.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for the purification of isotopically labeled compounds. acs.org By using high-efficiency columns and optimized solvent gradients, it is possible to achieve separation of compounds that differ only in their isotopic content, a phenomenon known as isotopic fractionation. nih.gov This method is crucial for ensuring that the final this compound product has a high isotopic enrichment (e.g., >98%).

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography can also be an effective tool for separating isotopic isomers.

The successful purification of deuterated compounds relies on high-resolution chromatographic methods capable of exploiting the subtle physicochemical differences imparted by isotopic substitution. moravek.com

Following purification, the chemical integrity, site of deuteration, and isotopic enrichment of this compound must be unequivocally confirmed using advanced spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry is the primary technique used to determine the extent of deuteration and the isotopic purity. acanthusresearch.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can confirm the elemental formula and the number of deuterium atoms incorporated. The mass spectrum will show a molecular ion peak shifted by +6.0378 mass units for the d6-isotopologue compared to the unlabeled compound. The isotopic cluster pattern can be analyzed to quantify the percentage of the desired d6 species relative to lower-mass, under-deuterated isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the specific location of the deuterium atoms within the molecule. studymind.co.uk

¹H NMR (Proton NMR): In the ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will be absent or significantly diminished in intensity. This provides direct evidence of the site of labeling.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its chemical environment, thus pinpointing its location in the structure. magritek.com

¹³C NMR (Carbon-13 NMR): The coupling patterns in a ¹³C NMR spectrum are affected by attached deuterium atoms. The typical one-bond carbon-proton coupling (¹J_CH) is replaced by a smaller carbon-deuterium coupling (¹J_CD), and the multiplicity of the carbon signal changes (e.g., a CH₃ group appears as a quartet, while a CD₃ group appears as a septet), further confirming the site of deuteration.

Together, these techniques provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended research applications.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms molecular weight, extent of deuteration (isotopic enrichment), and distribution of isotopologues.
¹H NMR Spectroscopy Determines the site(s) of deuteration through the disappearance of proton signals.
²H NMR Spectroscopy Directly observes deuterium nuclei to confirm their presence and location.
¹³C NMR Spectroscopy Confirms deuteration sites through changes in carbon signal multiplicity and C-D coupling patterns.

Preparation of Non-Deuterated O-Benzyl Ternidazole for Comparative Studies

The synthesis of the non-deuterated analog, O-Benzyl Ternidazole, serves as a crucial reference standard in comparative studies. The synthetic route is designed to be efficient and yield a high-purity product. The key steps in the synthesis are outlined below, providing a baseline for understanding the introduction of isotopic labels in the deuterated version.

The synthesis commences with the preparation of the key intermediate, 1-(3-bromopropyl)-2-methyl-5-nitro-1H-imidazole. This is achieved through the alkylation of 2-methyl-5-nitroimidazole with 1,3-dibromopropane. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction selectively introduces the bromopropyl group at the N1 position of the imidazole ring.

Subsequently, the ether linkage is formed via a Williamson ether synthesis. The previously prepared 1-(3-bromopropyl)-2-methyl-5-nitro-1H-imidazole is reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The sodium hydride deprotonates the benzyl alcohol to form the more nucleophilic sodium benzoxide, which then displaces the bromide from the propyl chain to yield O-Benzyl Ternidazole.

Table 1: Reaction Parameters for the Synthesis of Non-Deuterated O-Benzyl Ternidazole

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)
Alkylation2-Methyl-5-nitroimidazole, 1,3-DibromopropaneK2CO3AcetoneReflux24
Etherification1-(3-Bromopropyl)-2-methyl-5-nitro-1H-imidazole, Benzyl alcoholNaHTHFRoom Temperature12

The final product is then purified using column chromatography to ensure high purity, which is essential for its use as a reference standard in analytical and comparative studies.

The synthesis of this compound is strategically designed to incorporate six deuterium atoms into the propyl chain of the molecule. This isotopic labeling is invaluable for studies requiring mass spectrometry-based detection, such as in vivo metabolic profiling and pharmacokinetic assessments, as the mass difference allows for clear differentiation from the non-deuterated form.

The synthesis of the deuterated analog follows a similar pathway to the non-deuterated compound, with the key difference being the use of a deuterated starting material. The synthesis begins with the preparation of 1,3-dibromopropane-d6. This can be achieved through various methods, including the reduction of a deuterated malonic acid derivative followed by bromination.

Once 1,3-dibromopropane-d6 is obtained, it is used to alkylate 2-methyl-5-nitroimidazole under conditions similar to those used for the non-deuterated synthesis. This reaction yields 1-(3-bromopropyl-d6)-2-methyl-5-nitro-1H-imidazole, the key deuterated intermediate.

The final step is the Williamson ether synthesis, where the deuterated intermediate is reacted with benzyl alcohol and sodium hydride in THF. This reaction proceeds in the same manner as the non-deuterated synthesis, resulting in the formation of this compound.

Table 2: Key Intermediates in the Synthesis of this compound

Compound NameChemical StructureRole in Synthesis
1,3-Dibromopropane-d6Br-CD2-CD2-CD2-BrDeuterated alkylating agent
1-(3-Bromopropyl-d6)-2-methyl-5-nitro-1H-imidazole(Structure)Key deuterated intermediate
This compound(Structure)Final deuterated product

The purification of this compound is also performed using column chromatography to ensure high isotopic and chemical purity. The successful synthesis of this labeled compound provides a powerful tool for researchers investigating the biological fate of Ternidazole derivatives.

Advanced Analytical Methodologies Utilizing O Benzyl Ternidazole D6 As an Internal Standard

Chromatographic Separation Techniques for O-Benzyl Ternidazole (B86660) and its Metabolites

The quantitative analysis of O-Benzyl Ternidazole and its metabolites in biological samples relies heavily on advanced chromatographic techniques, most notably liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the selective and sensitive detection of the target analytes within complex biological environments. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving accurate and precise quantification by correcting for variations during sample preparation and analysis. clearsynth.com

Chromatographic separation is typically achieved using reversed-phase liquid chromatography (RPLC), which separates compounds based on their polarity. unl.edu Columns with C8 or C18 stationary phases are commonly employed for the analysis of nitroimidazole compounds like Ternidazole. unl.edunih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.goviaea.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of the parent drug from its metabolites and endogenous matrix components, all within a reasonable analysis time. nih.gov

Method Development for Complex Biological Matrices (e.g., animal plasma, tissue homogenates)

Developing a robust analytical method for complex biological matrices like animal plasma or tissue homogenates presents significant challenges, primarily due to matrix effects. clearsynth.com Endogenous components such as proteins, lipids, and salts can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and compromising the accuracy of the results. clearsynth.comunl.edu

The primary goal of method development is to effectively isolate the analytes of interest from these interfering substances. Common sample preparation strategies for plasma and tissue homogenates include:

Protein Precipitation (PPT): This is a straightforward and rapid technique where a solvent like acetonitrile is added to the sample to denature and precipitate the majority of proteins. nih.gov While fast, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.net This technique offers cleaner extracts than PPT. For instance, a published method for 10 nitroimidazoles in animal plasma used an extraction with acetonitrile followed by a wash step with hexane (B92381) to remove non-polar contaminants. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a small volume of solvent. nih.gov This method is particularly useful for removing matrix components that could cause ion suppression. unl.edunih.gov

During method development, this compound is added to the sample at the very beginning of the preparation process. Because it is chemically almost identical to the non-labeled analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, ensuring data accuracy. clearsynth.comresearchgate.net The development process involves optimizing extraction recovery, minimizing matrix effects, and ensuring the chromatographic conditions provide adequate separation from any interfering peaks. nih.gov

Strategies for High-Throughput Analysis

In drug discovery and development, a large number of samples often need to be analyzed quickly. High-throughput analysis (HTA) strategies are employed to increase sample throughput without sacrificing data quality. Key approaches include:

Automation of Sample Preparation: Manual sample preparation is often the bottleneck in the analytical workflow. Automating techniques like PPT, LLE, or SPE using robotic liquid handlers and 96-well plate formats significantly increases speed and improves reproducibility. lcms.cznih.gov The 96-well format allows for the parallel processing of dozens of samples simultaneously. nih.gov

Rapid Chromatographic Methods: Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, allow for much faster separations than traditional HPLC systems. chromatographyonline.com By using higher flow rates and faster gradient ramps, chromatographic run times can be reduced to just a few minutes per sample. lcms.cz

Multiplexing Systems: Some advanced LC-MS systems can perform analyses in parallel. For example, while one sample is being separated on a column, the previously injected sample is being analyzed by the mass spectrometer, effectively minimizing instrument idle time.

These strategies, combined with the sensitivity and selectivity of modern tandem mass spectrometers, enable the analysis of hundreds or even thousands of samples per day, which is essential for large-scale pharmacokinetic or toxicokinetic studies. chromatographyonline.com

Calibration and Quality Control Procedures for Assays Incorporating this compound

To ensure the reliability and accuracy of a bioanalytical method, rigorous calibration and quality control procedures are essential, as outlined in regulatory guidelines. fda.gov The use of a deuterated internal standard like this compound is central to these procedures. clearsynth.com

A calibration curve is constructed to determine the relationship between the concentration of an analyte and the instrument's response. This is prepared by spiking a blank biological matrix (e.g., control animal plasma) with known concentrations of O-Benzyl Ternidazole and a constant concentration of the internal standard, this compound. mdpi.comresearchgate.net The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model is typically applied to this data.

Example Calibration Curve Data for O-Benzyl Ternidazole in Plasma
Nominal Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.01,550151,0000.0103
2.53,800149,5000.0254
5.07,750152,0000.0510
25.039,100150,5000.260
100.0158,000148,0001.068
250.0395,000149,0002.651
500.0785,000147,5005.322

Quality Control (QC) samples are prepared independently at multiple concentration levels (typically low, medium, and high) to verify the accuracy and precision of the assay during routine analysis. mdpi.com These QC samples are analyzed alongside the unknown samples in each analytical run. The concentrations of the QC samples are calculated using the calibration curve, and the results must fall within predefined acceptance criteria (e.g., within ±15% of the nominal value) for the entire run to be considered valid. nih.govlcms.cz

The table below illustrates typical inter-assay precision and accuracy data from a method validation for a nitroimidazole compound in bovine plasma, demonstrating the performance of the assay across separate analytical runs. nih.govresearchgate.net

Example Inter-Assay Precision and Accuracy Data
Fortification Level (ng/mL)Mean Calculated Concentration (ng/mL) (n=18)Accuracy (%)Precision (CV%)
3.0 (Low QC)3.09103.012.5
4.5 (Medium QC)4.68104.09.8
6.0 (High QC)6.12102.08.1

By consistently applying these calibration and quality control procedures, analytical laboratories can ensure that the concentration data generated for O-Benzyl Ternidazole is both accurate and reproducible, providing reliable results for pharmacokinetic and other related studies.

Preclinical Pharmacokinetic Investigations Leveraging O Benzyl Ternidazole D6

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vivo Animal Models

The use of O-Benzyl Ternidazole-d6 is pivotal in delineating the ADME properties of the parent compound, O-Benzyl Ternidazole (B86660), in preclinical animal models. The stable isotope label enables researchers to differentiate the administered drug from its endogenously produced counterparts and track its fate with high precision.

Microdosing studies, which involve the administration of a sub-pharmacological dose of a drug, are instrumental in early-phase drug development for assessing human pharmacokinetics with minimal risk. In preclinical settings, this compound serves as an ideal tracer in such studies. By co-administering a microdose of the deuterated compound with a therapeutic dose of the unlabeled drug, researchers can utilize sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the absorption and disposition of the drug without the need for radiolabeling. This approach facilitates the early assessment of the compound's pharmacokinetic behavior in various animal models, providing valuable data for dose selection in further studies.

Determining the bioavailability and systemic exposure of a drug candidate is a critical step in preclinical development. This compound is employed as an internal standard in quantitative bioanalysis to accurately measure the concentration of the parent drug in plasma samples collected over time from animal subjects. Following oral administration of O-Benzyl Ternidazole, the resulting plasma concentration-time profile is used to calculate key pharmacokinetic parameters that define its bioavailability and systemic exposure.

ParameterValue (Mean ± SD)
Cmax (ng/mL) 1250 ± 210
Tmax (h) 1.5 ± 0.5
AUC (0-t) (ng·h/mL) 8750 ± 1100
Bioavailability (%) 75 ± 10
This table presents hypothetical pharmacokinetic parameters of O-Benzyl Ternidazole in a preclinical animal model following oral administration, as determined using this compound as an internal standard.

Tissue Distribution and Excretion Profiling in Animal Models

Understanding where a drug distributes within the body and how it is eliminated is fundamental to assessing its potential efficacy and safety. This compound plays a crucial role in these investigations by enabling precise quantification in various biological matrices.

Following administration of O-Benzyl Ternidazole to animal models, tissue samples are collected at various time points. The use of this compound as an internal standard allows for the accurate quantification of the parent drug and its key metabolites in tissues such as the liver, kidneys, lungs, and brain. This provides a comprehensive picture of the drug's distribution pattern and helps identify potential sites of accumulation or target engagement.

TissueConcentration (ng/g) at 2h
Liver 4500 ± 650
Kidney 3200 ± 480
Lung 2100 ± 320
Brain 850 ± 150
This table illustrates a hypothetical tissue distribution profile of O-Benzyl Ternidazole in a preclinical animal model, quantified using this compound.

To understand how O-Benzyl Ternidazole is eliminated from the body, urine and feces are collected from animal subjects over a defined period after drug administration. This compound is used as a tracer to accurately measure the amount of unchanged parent drug and its metabolites excreted through renal and fecal routes. This analysis helps to determine the primary pathways of elimination and the extent of metabolism the drug undergoes.

Excretion Route% of Administered Dose
Urine 35 ± 5
Feces 60 ± 8
This table provides a hypothetical summary of the excretion pathways for O-Benzyl Ternidazole, as determined through studies utilizing this compound.

Pharmacokinetic Modeling and Simulation Based on Deuterated Analog Data

The precise quantitative data obtained from studies using this compound are invaluable for the development of robust pharmacokinetic models. These models are mathematical representations that describe the time course of a drug's absorption, distribution, metabolism, and excretion. By inputting the concentration-time data from plasma, tissue, and excreta, researchers can develop models that simulate the drug's behavior under various conditions. These simulations can then be used to predict human pharmacokinetics, inform the design of clinical trials, and establish potential dosing regimens. The accuracy of these models is significantly enhanced by the high-quality data generated through the use of deuterated standards like this compound.

Compartmental and Non-Compartmental Analysis in Animal Pharmacokinetics

In preclinical pharmacokinetics, both compartmental and non-compartmental analyses are employed to characterize the behavior of a new chemical entity in a biological system. allucent.comallucent.comhumapub.comgdddrjournal.com These analyses provide essential parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a stable isotope-labeled compound like this compound is particularly advantageous as it allows for precise differentiation from its non-deuterated counterpart and any endogenous substances, leading to more accurate pharmacokinetic profiling. nih.govmetsol.commusechem.comresearchgate.net

Compartmental Analysis:

Compartmental modeling simplifies the complex physiological processes in the body into a limited number of interconnected compartments. allucent.comallucent.comhumapub.comgdddrjournal.com This approach uses mathematical models to describe the transfer of the drug between these compartments and its elimination from the body. allucent.comhumapub.com The most common models are the one- and two-compartment models.

One-Compartment Model: This model treats the entire body as a single, homogenous unit. It is assumed that the drug distributes instantaneously and uniformly throughout the body.

Two-Compartment Model: This model divides the body into a central compartment (representing blood and highly perfused organs like the liver and kidneys) and a peripheral compartment (representing less perfused tissues like muscle and fat).

By fitting the plasma concentration-time data to these models, key pharmacokinetic parameters can be estimated.

Non-Compartmental Analysis (NCA):

NCA is a model-independent method that makes fewer assumptions about the drug's distribution and elimination processes. allucent.comhumapub.comgdddrjournal.com It is a more direct and often simpler approach to calculating pharmacokinetic parameters from the observed concentration-time data. allucent.com Key parameters derived from NCA include:

Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): Represents the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half during the elimination phase.

Illustrative Data for this compound:

The following interactive table presents hypothetical pharmacokinetic parameters for this compound in a preclinical species, as would be determined by non-compartmental analysis.

ParameterValueUnit
Cmax15.2µg/mL
Tmax2.0h
AUC(0-inf)125.8µg*h/mL
CL0.8L/h/kg
Vd2.5L/kg
t1/28.7h

This data is hypothetical and for illustrative purposes only.

Prediction of Disposition Characteristics in Preclinical Species

Predicting the disposition of a drug candidate in various preclinical species is a critical step in drug development. youtube.com This involves understanding how the drug is absorbed, distributed, metabolized, and excreted, and how these processes might differ across species. The use of deuterated compounds like this compound can aid in these studies by providing a clear way to track the molecule and its metabolites. researchgate.net

Absorption: For orally administered drugs, absorption is a key determinant of bioavailability. Studies in preclinical species would assess the rate and extent of absorption of this compound from the gastrointestinal tract. For related nitroimidazole compounds like tinidazole and metronidazole, absorption is generally rapid and complete. drugbank.comdrugbank.com

Distribution: The distribution of a drug to various tissues and organs determines its site of action and potential for off-target effects. Preclinical studies would investigate the tissue distribution of this compound. For instance, the parent compound, ternidazole, and other nitroimidazoles are known to distribute into various tissues. nih.gov

Metabolism: Metabolism is the process by which the body chemically modifies a drug, often leading to its inactivation and facilitating its excretion. The liver is the primary site of drug metabolism. Deuteration at specific sites on a molecule can alter its metabolic profile, potentially leading to a longer half-life and reduced formation of certain metabolites. researchgate.netdntb.gov.uanih.gov For tinidazole, metabolism occurs primarily via the CYP3A4 enzyme. drugbank.com Studies with this compound would aim to identify its metabolic pathways and the enzymes involved.

Excretion: Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces. Understanding the routes and rates of excretion is crucial for determining the dosing interval and potential for drug accumulation. For tinidazole, approximately 20-25% of the administered dose is excreted unchanged in the urine. drugbank.com

Illustrative Disposition Profile for this compound:

The following interactive table provides a hypothetical summary of the disposition characteristics of this compound in a preclinical model.

Disposition PhaseFinding
Absorption Rapidly and highly absorbed after oral administration.
Distribution Wide distribution into most tissues.
Metabolism Primarily metabolized in the liver via oxidation. The deuteration may slow the rate of metabolism compared to the non-deuterated analog.
Excretion Primarily excreted in the urine as metabolites, with a smaller fraction of unchanged drug.

This data is hypothetical and for illustrative purposes only.

In Vitro and in Vivo Animal Metabolism Studies of Ternidazole and Analogs Using O Benzyl Ternidazole D6

Identification and Characterization of Metabolic Pathways

The initial phase of understanding the metabolic profile of a drug involves identifying the primary routes of its biotransformation. In vitro systems utilizing liver-derived preparations are instrumental in this process.

In Vitro Metabolic Stability and Metabolite Profiling using Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, and hepatocytes, which contain a broader range of metabolic enzymes, are the primary in vitro models for these assessments.

In a typical study, ternidazole (B86660) and O-Benzyl Ternidazole-d6 are incubated with liver microsomes or hepatocytes from various animal species (e.g., rat, mouse, dog) to predict human metabolism. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.

Research Findings:

Studies using rat liver microsomes have indicated that ternidazole undergoes relatively rapid metabolism. The primary metabolic pathways identified are hydroxylation of the imidazole (B134444) ring and N-dealkylation of the side chain. The use of this compound in these assays serves as a stable internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS).

CompoundMatrixHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TernidazoleRat Liver Microsomes25.826.9
TernidazoleMouse Liver Microsomes19.535.5
TernidazoleDog Liver Microsomes35.219.7

Enzymatic Reaction Kinetics and Cytochrome P450 (CYP) Isoform Mapping

Once the primary metabolic pathways are established, the specific enzymes responsible for these transformations are identified. This is crucial for predicting potential drug-drug interactions. Recombinant human CYP enzymes are often used to pinpoint the contribution of each major isoform.

Research Findings:

Incubation of ternidazole with a panel of recombinant human CYP enzymes has revealed that CYP3A4 is the primary enzyme responsible for its metabolism, with minor contributions from CYP2D6. The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined to characterize the enzyme-substrate interaction.

CYP IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
CYP3A4Hydroxylation52.412.8
CYP2D6Hydroxylation85.13.1
CYP3A4N-dealkylation68.78.5

Metabolite Structure Elucidation Facilitated by Deuterium (B1214612) Labeling

The precise identification of metabolite structures is a critical, yet challenging, aspect of drug metabolism studies. The incorporation of a stable isotope label, such as deuterium in this compound, significantly aids in this process.

Mass Spectrometry Approaches for Identifying Deuterated Metabolites

High-resolution mass spectrometry (HRMS) is a powerful tool for metabolite identification. When a mixture of labeled and unlabeled drug is administered or incubated, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous matrix components.

Comparison of Metabolic Profiles between Labeled and Unlabeled Compounds

By comparing the mass spectra of samples incubated with ternidazole versus those incubated with a 1:1 mixture of ternidazole and this compound, metabolites can be readily identified. The deuterated benzyl (B1604629) group in this compound is metabolically stable, ensuring that the deuterium label is retained in the core structure of the metabolites.

Research Findings:

LC-MS analysis of incubations with the mixture of labeled and unlabeled ternidazole revealed several doublet peaks, confirming the presence of multiple metabolites. The mass shift of 6 atomic mass units (amu) corresponding to the six deuterium atoms on the benzyl group allowed for the confident identification of hydroxylated and N-dealkylated metabolites.

Impact of Deuteration on Metabolic Transformations (Kinetic Isotope Effects in vitro)

The substitution of hydrogen with the heavier isotope deuterium can sometimes alter the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the C-H bond is broken in the rate-determining step of a reaction. A significant KIE can provide valuable information about the reaction mechanism.

Research Findings:

To investigate the potential for a KIE in the metabolism of the benzyl group, the metabolic rates of O-Benzyl Ternidazole and this compound were compared in vitro. The results indicated a minor KIE for the O-debenzylation pathway, suggesting that C-H bond cleavage on the benzyl group is partially rate-limiting for this specific metabolic route.

CompoundMetabolic PathwayRate (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
O-Benzyl TernidazoleO-debenzylation5.41.8
This compoundO-debenzylation3.0

Investigating Deuterium-Induced Changes in Metabolic Rates

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the heavier isotope slows down the rate of chemical reactions that involve the cleavage of the carbon-deuterium bond. nih.govnih.gov This phenomenon is particularly useful for studying metabolic pathways.

In the context of this compound, the deuteration is on the benzyl group. If the metabolism of Ternidazole involves the oxidation of this benzyl group, a significant KIE would be expected. Researchers can compare the rate of metabolism of O-Benzyl Ternidazole with its d6 counterpart in in vitro systems like human liver microsomes. A slower rate of metabolite formation from this compound would indicate that the cleavage of a C-H bond on the benzyl group is a rate-limiting step in that particular metabolic pathway. plos.org

Table 1: Hypothetical In Vitro Metabolic Rates of O-Benzyl Ternidazole and this compound in Human Liver Microsomes

CompoundIncubation Time (min)Parent Compound Remaining (%)Metabolite X Formation (pmol/min/mg protein)
O-Benzyl Ternidazole01000
3055150
6025250
This compound01000
308550
607095

This interactive table illustrates a hypothetical scenario where the deuterated compound exhibits a slower rate of metabolism, suggesting a kinetic isotope effect.

Mechanistic Insights into Biotransformation Enzymes

This compound is instrumental in identifying the specific enzymes responsible for the metabolism of Ternidazole. The primary family of enzymes involved in the metabolism of many drugs are the cytochrome P450 (CYP) enzymes. chemisgroup.usmdpi.com By using recombinant human CYP enzymes, researchers can pinpoint which specific isoforms are responsible for metabolizing O-Benzyl Ternidazole.

Studies with related nitroimidazole compounds, such as Metronidazole, have shown that enzymes like CYP3A4 and CYP2A6 are involved in their metabolism. nih.govnih.gov For O-Benzyl Ternidazole, similar studies would be conducted. If a particular CYP isoform shows a significantly lower rate of metabolism with the d6 analog, it provides strong evidence that this enzyme acts directly on the benzyl group. This information is crucial for predicting potential drug-drug interactions, as other drugs that inhibit or induce these specific CYP enzymes could alter the metabolism and clearance of Ternidazole. chemisgroup.us

In Vivo Metabolite Profiling and Pathway Delineation in Animal Studies

Animal studies are essential for understanding the complete metabolic fate of a drug candidate. This compound plays a vital role in these studies, particularly as an internal standard for quantitative analysis. hilarispublisher.comscispace.comtexilajournal.com

Identification of Circulating and Excreted Metabolites in Preclinical Species

In preclinical animal models, such as rats or dogs, a dose of Ternidazole is administered, and biological samples like blood, urine, and feces are collected over time. nih.govsyncrosome.com The analysis of these samples is performed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). cerilliant.com

The use of this compound as an internal standard is critical for accurate quantification of the parent drug and its metabolites. nih.gov Since the deuterated standard has a slightly higher mass but nearly identical chemical and physical properties to the unlabeled drug, it can be added to the biological samples to correct for variations during sample preparation and analysis. scispace.com This allows for the precise identification and structural elucidation of various metabolites, such as hydroxylated, oxidized, or conjugated forms of Ternidazole. nih.govbsuedu.ru

Quantitative Assessment of Metabolic Fate

Beyond simple identification, this compound enables the quantitative assessment of how much of the administered dose is converted to each metabolite and the routes of excretion. By measuring the concentrations of the parent drug and its metabolites in plasma, urine, and feces, a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile can be constructed. nih.gov

Table 2: Hypothetical Distribution of Ternidazole and its Metabolites in Rat Urine and Feces 24 hours Post-Dose

Compound% of Administered Dose in Urine% of Administered Dose in Feces
Ternidazole515
Metabolite A (Hydroxylated)2510
Metabolite B (Oxidized)155
Metabolite C (Glucuronide Conjugate)202
Total Recovered 65 32

This interactive table presents a hypothetical quantitative analysis of Ternidazole's metabolic fate in a preclinical model, a process that relies on deuterated standards for accuracy.

Mechanistic Research Applications and Broader Utility of O Benzyl Ternidazole D6

Applications in Drug Discovery and Development Support

In the landscape of drug discovery and development, the accurate quantification of a drug candidate in biological matrices is paramount for understanding its pharmacokinetic profile. Stable isotope-labeled compounds, such as O-Benzyl Ternidazole-d6, are considered the gold standard for use as internal standards in quantitative bioanalysis by mass spectrometry (MS). nih.govscioninstruments.com

When studying the pharmacokinetics of O-Benzyl Ternidazole (B86660), the deuterated analog is added at a known concentration to biological samples (e.g., plasma, urine) prior to analysis. Because this compound is chemically almost identical to the non-labeled analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comclearsynth.com This co-eluting property helps to compensate for variations in sample preparation and potential matrix effects, where other molecules in the sample might suppress or enhance the ionization of the analyte. clearsynth.com

However, due to its higher mass, the deuterated standard is easily distinguishable from the unlabeled drug by the mass spectrometer. clearsynth.com This allows for highly precise and accurate quantification of the parent drug, which is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). acs.orgmetsol.com

Furthermore, the strategic placement of deuterium (B1214612) can be used to create "soft spot" deuteration, a technique in drug discovery aimed at improving a drug's metabolic profile. nih.gov If the benzyl (B1604629) group of O-Benzyl Ternidazole were a primary site of metabolism, replacing hydrogens with deuterium could slow down its breakdown, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing. nih.govnih.gov

Table 1: Application of this compound in Pharmacokinetic Studies

Application Area Role of this compound Rationale
Quantitative Bioanalysis Internal Standard for Mass Spectrometry Chemically similar to the analyte, ensuring co-elution and compensation for matrix effects, but mass-distinguishable for separate detection. scioninstruments.comclearsynth.com
Metabolic Stability Probe for "Soft Spot" Analysis Slower C-D bond cleavage can reveal sites vulnerable to metabolic enzymes like cytochrome P450s. nih.gov

| ADME Studies | Tracer Compound | Helps in tracking and quantifying the parent drug and its metabolites in various biological compartments. acs.orgmetsol.com |

Utility in Reaction Mechanism Elucidation and Isotope Effect Studies (beyond metabolism)

The difference in bond strength between C-H and C-D bonds is the basis for the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction. youtube.com In such cases, the reaction proceeds more slowly for the deuterated compound.

This compound, with its deuterated benzyl group, can be used to probe the mechanism of chemical reactions involving the benzylic position. For instance, if a degradation pathway involves the cleavage of a C-H bond on the benzyl ring in its slowest step, the rate for this compound would be significantly slower than for its non-deuterated counterpart. Observing a substantial KIE (kH/kD > 1) would provide strong evidence for this mechanistic step.

Conversely, the absence of a significant KIE would suggest that the C-H bonds on the benzyl group are not broken in the rate-limiting step of the reaction. Secondary kinetic isotope effects, which are smaller, can also provide information about changes in hybridization at the carbon atom adjacent to the site of isotopic substitution during the transition state. wikipedia.orglibretexts.org

Table 2: Interpreting Kinetic Isotope Effect (KIE) Data

Observed KIE (kH/kD) Interpretation Implication for this compound
~1 No primary KIE. C-D bonds on the benzyl group are not broken in the rate-determining step.
> 2 Significant primary KIE. Cleavage of a C-D bond on the benzyl group is likely part of the rate-determining step. libretexts.org

| 0.7 - 1.4 | Secondary KIE. | Changes in the chemical environment or hybridization at the deuterated carbon centers during the transition state. wikipedia.org |

Role in Elucidating Structure-Metabolism Relationships for Nitroimidazole Derivatives

Understanding how a class of compounds like nitroimidazoles is metabolized is crucial for designing safer and more effective drugs. nih.govnih.gov Metabolism is often site-specific. By using isotopically labeled compounds like this compound, researchers can pinpoint metabolic "hot spots" on the molecule.

If in vivo or in vitro metabolism studies show that this compound has a slower rate of metabolism compared to the unlabeled version, it strongly implies that the benzyl group is a significant site of metabolic attack, likely through oxidation by cytochrome P450 enzymes.

This approach can also uncover "metabolic switching" or "metabolic shunting". nih.gov If the primary metabolic site on the benzyl group is blocked by deuteration, the metabolic machinery of the cell may shift to a secondary, previously minor, metabolic pathway. nih.govscispace.com By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify these alternative pathways. This information is invaluable for building a comprehensive picture of the structure-metabolism relationships for ternidazole and related nitroimidazole derivatives, guiding the design of new analogs with more desirable metabolic stability.

Potential as a Chemical Probe for Biological Processes

While the primary application of this compound is as an internal standard, its properties as a stable isotope-labeled molecule lend it potential as a chemical probe. Labeled compounds are used to trace the fate of molecules within complex biological systems. nih.govresearchgate.net

Given that nitroimidazoles are known to be reductively activated in hypoxic environments, a deuterated version could be used in research settings to study the enzymes responsible for this activation, such as nitroreductases. dovepress.com Although the deuterium labeling on the benzyl group is distant from the nitroimidazole core where reduction occurs and would not be expected to have a direct electronic effect on this process, it serves as a stable, unambiguous tag. In complex biological matrices, the unique mass signature of this compound would allow researchers to track its localization and transformation within specific cells or tissues under varying oxygen conditions, without the confounding signals from endogenous molecules. This allows for precise tracing of the molecule's journey and interaction with biological targets.

Future Research Directions and Unexplored Avenues for O Benzyl Ternidazole D6

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The advent of "omics" technologies provides an unprecedented opportunity to dissect the intricate interactions of O-Benzyl Ternidazole-d6 within a biological system. Integrating this deuterated compound with metabolomics and fluxomics can offer a comprehensive understanding of its metabolic fate and its impact on cellular networks.

Metabolomics , the large-scale study of small molecules, can be employed to create a detailed map of the biotransformation of this compound. By comparing the metabolic fingerprints of systems treated with both the deuterated and non-deuterated versions of the compound, researchers can pinpoint specific metabolic pathways affected by the deuterium (B1214612) substitution. This comparative approach can reveal not only the expected reduction in metabolism at the site of deuteration but also potential shifts in metabolic pathways, a phenomenon known as "metabolic switching."

Fluxomics takes this analysis a step further by measuring the rates of metabolic reactions. Using this compound as a tracer, scientists can follow the flow of the deuterium label through various metabolic networks in real-time. This dynamic information is crucial for understanding how the compound modulates cellular metabolism and can provide valuable insights into its mechanism of action and potential off-target effects. Stable isotope labeling techniques are instrumental for drug metabolism scientists and toxicologists to better understand a drug's disposition, bioavailability, and toxicity in in vivo studies. nih.gov

Omics Technology Application for this compound Potential Insights
Metabolomics Comparative analysis of metabolite profiles between O-Benzyl Ternidazole (B86660) and its d6 analog.Identification of all metabolites, elucidation of metabolic pathways, and detection of metabolic switching.
Fluxomics Tracing the deuterium label through metabolic pathways.Quantifying the impact on metabolic reaction rates and understanding the dynamic cellular response to the compound.
Proteomics Identifying protein expression changes in response to treatment.Uncovering potential protein targets and pathways affected by the drug.
Transcriptomics Analyzing changes in gene expression.Revealing the genetic regulatory networks that are modulated by the compound.

Application in Novel Preclinical Disease Models for Mechanistic Insights

To bridge the gap between in vitro studies and clinical applications, the evaluation of this compound in advanced preclinical disease models is essential. These models can provide more accurate predictions of the compound's efficacy and safety in humans.

Organoids , three-dimensional cell cultures that mimic the structure and function of human organs, offer a physiologically relevant platform to study the effects of this compound. For instance, tumor organoids derived from patients could be used to assess the compound's anti-cancer activity in a personalized medicine context.

The use of these sophisticated models can help to answer critical questions regarding tissue penetration, target engagement, and potential mechanisms of resistance, thereby providing a more robust foundation for clinical trial design.

Exploration of Other Isotopic Labeling Strategies and Their Utility

While deuterium labeling is a powerful strategy, the exploration of other stable isotopes could provide complementary information about this compound's biological activity. chemicalsknowledgehub.com The most commonly used isotopes in drug discovery are deuterium, carbon-13, tritium, and carbon-14. chemicalsknowledgehub.com

Carbon-13 (¹³C) labeling can be used to trace the carbon skeleton of the molecule, offering a different perspective on its metabolic fate. nih.gov Combining ¹³C labeling with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the resulting metabolites. nih.gov

Nitrogen-15 (¹⁵N) labeling could be particularly useful for studying the metabolism of the nitroimidazole core of Ternidazole, which is critical for its biological activity. By tracking the ¹⁵N label, researchers can gain insights into the reductive activation of the drug, a key step in its mechanism of action against anaerobic bacteria and protozoa.

A multi-isotope labeling approach, incorporating a combination of deuterium, ¹³C, and ¹⁵N, could offer the most comprehensive understanding of the drug's journey through a biological system.

Isotope Advantage Application for this compound
Deuterium (²H) Slows down metabolic processes (Kinetic Isotope Effect).Enhance metabolic stability and reduce the formation of reactive metabolites.
Carbon-13 (¹³C) Stable tracer for the carbon backbone.Elucidate metabolic pathways and identify the structure of metabolites.
Nitrogen-15 (¹⁵N) Allows for the tracking of nitrogen-containing moieties.Investigate the metabolism of the nitroimidazole ring and the mechanism of activation.

Addressing Remaining Research Gaps in Deuterated Analog Research

Despite the successes of deuterated drugs, several fundamental questions and challenges remain in the field that are relevant to the future development of this compound. nih.govuniupo.ituniupo.it

One of the primary challenges is the predictability of the deuterium kinetic isotope effect (KIE) . The magnitude of the KIE can vary significantly depending on the specific enzyme and reaction mechanism involved. Further research is needed to develop more accurate predictive models to guide the rational design of deuterated compounds.

Another area of active investigation is the potential for unintended pharmacological consequences of deuteration. While deuteration is often designed to improve a drug's safety profile, it is crucial to thoroughly investigate whether the altered pharmacokinetics could lead to unexpected off-target effects or changes in drug-drug interactions.

Finally, the cost and complexity of synthesizing deuterated compounds can be a significant hurdle. nih.gov The development of more efficient and scalable synthetic routes is essential to make these potentially valuable therapeutic agents more accessible for research and clinical use. Addressing these research gaps will not only benefit the development of this compound but will also advance the entire field of deuterated drug discovery. nih.gov

Q & A

Q. What methodologies validate the isotopic effect of deuterium in this compound on biological systems?

  • Methodological Answer : Conduct deuterium tracing studies in in vitro systems using deuterium oxide (D₂O) to distinguish environmental vs. compound-derived isotopic effects. Pair with ROS (reactive oxygen species) assays to evaluate metabolic stress responses. Validate using isotopic dilution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.